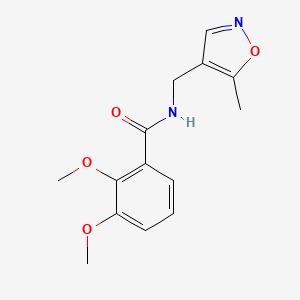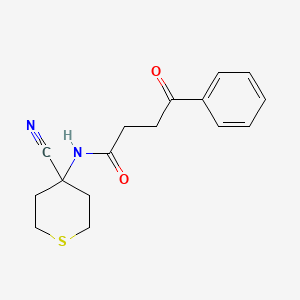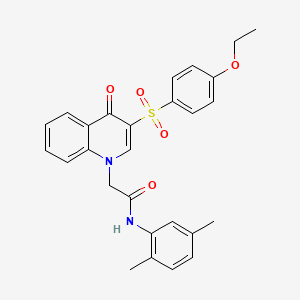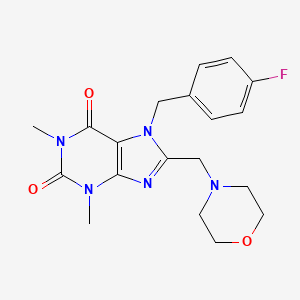
N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide, also known as JNJ-54175446, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to a class of molecules known as positive allosteric modulators (PAMs) that target the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).
Aplicaciones Científicas De Investigación
N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Additionally, it has been demonstrated to have anxiolytic and antidepressant effects in preclinical studies.
Mecanismo De Acción
N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide acts as a positive allosteric modulator of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the brain. The α7 nAChR is involved in various physiological processes, including learning and memory, attention, and sensory processing. PAMs like N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide enhance the activity of the α7 nAChR by binding to an allosteric site on the receptor, which increases the receptor's sensitivity to its endogenous ligand, acetylcholine.
Biochemical and Physiological Effects
N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide has been shown to enhance the activity of the α7 nAChR in various brain regions, including the hippocampus and prefrontal cortex. This increased activity leads to improved cognitive function, such as enhanced learning and memory, attention, and sensory processing. Additionally, N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide has been demonstrated to have anxiolytic and antidepressant effects, which may be related to its ability to modulate the α7 nAChR.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide is its specificity for the α7 nAChR, which allows for targeted modulation of this receptor. Additionally, N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one limitation of N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide is its relatively short half-life, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide. One area of interest is the development of more potent and selective PAMs for the α7 nAChR. Additionally, further studies are needed to fully understand the physiological and biochemical effects of N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide, including its potential role in modulating inflammation and oxidative stress. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide in humans, with a focus on its potential therapeutic applications in neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide involves a multistep process that starts with the reaction of 2-bromo-5-nitropyridine with 1-cyano-1-methylpropan-2-ol in the presence of a base. The resulting intermediate is then reacted with 4-bromo-1-butanol in the presence of a palladium catalyst to obtain the desired product. The final compound is then purified using column chromatography and characterized using various spectroscopic techniques.
Propiedades
IUPAC Name |
N-(2-cyanobutan-2-yl)-4-pyridin-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-3-14(2,11-15)17-13(18)9-6-8-12-7-4-5-10-16-12/h4-5,7,10H,3,6,8-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDECGQSVYCLGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)CCCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-benzoyl-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2691979.png)
![3-(4-methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2691980.png)

![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide](/img/structure/B2691984.png)

![N-(3-((3-ethoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2691987.png)
![7-(3-chloro-4-methoxyphenyl)-2-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2691988.png)


![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2691993.png)
